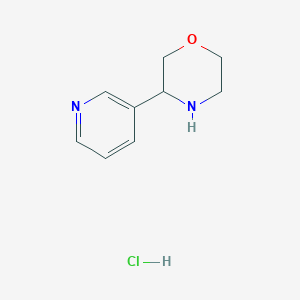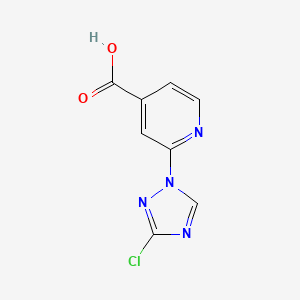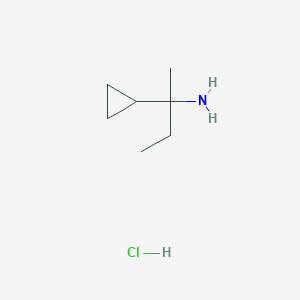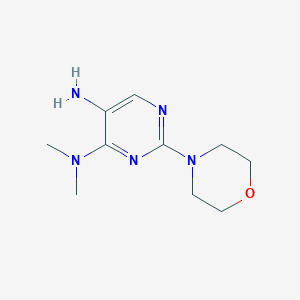![molecular formula C14H16O B1435197 (1R,10S)-tricyclo[8.3.1.0^{3,8}]tetradeca-3(8),4,6-trien-14-one CAS No. 1807940-74-4](/img/structure/B1435197.png)
(1R,10S)-tricyclo[8.3.1.0^{3,8}]tetradeca-3(8),4,6-trien-14-one
Overview
Description
“(1R,10S)-tricyclo[8.3.1.0^{3,8}]tetradeca-3(8),4,6-trien-14-one” is a chemical compound with the molecular formula C14H16O . It is a tricyclic compound, which means it contains three rings in its structure .
Molecular Structure Analysis
The molecular structure of “(1R,10S)-tricyclo[8.3.1.0^{3,8}]tetradeca-3(8),4,6-trien-14-one” consists of three fused rings . The InChI code for this compound is 1S/C14H16O/c15-14-12-6-3-7-13(14)9-11-5-2-1-4-10(11)8-12/h1-2,4-5,12-13H,3,6-9H2/t12-,13+ .
Scientific Research Applications
Pharmacological Applications of Tricyclic Compounds
Tricyclic compounds, including antidepressants, have been widely studied for their pharmacological effects, particularly in treating depressive disorders and chronic pain conditions. For instance, the metabolic fate of Amitriptyline, a tricyclic antidepressant, involves oxidative metabolism, producing various metabolites that contribute to its pharmacological activity and clinical consequences, such as interactions with other psychoactive drugs (Breyer‐Pfaff, 2004). Additionally, the therapeutic efficacy of Nomifensine, another antidepressant, shows comparable results to tricyclic antidepressants with fewer side effects, highlighting the ongoing need for new compounds with improved clinical profiles (Brogden et al., 2012).
Organic Synthesis and Material Science Applications
Radical cyclizations are pivotal in organic synthesis for constructing carbo- and heterocyclic compounds. The control of regiochemistry in these cyclizations is crucial for synthesizing natural products and therapeutically important materials. Research by Ishibashi and Tamura (2004) demonstrates the importance of reaction temperature and the nature of radical precursors in determining the course of radical cyclizations, facilitating the synthesis of compounds with desired structural and functional attributes (Ishibashi & Tamura, 2004).
Bio-sample Preparation and Analysis
The determination of tricyclic antidepressants in biological samples is vital for clinical and forensic toxicology. Uddin, Samanidou, and Papadoyannis (2011) reviewed sample preparation and analytical methods for quantifying these compounds, emphasizing the effectiveness of Solid Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC) in their assay. Such methodologies are essential for understanding the pharmacokinetics and therapeutic monitoring of tricyclic compounds (Uddin et al., 2011).
properties
IUPAC Name |
(1S,10R)-tricyclo[8.3.1.03,8]tetradeca-3,5,7-trien-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c15-14-12-6-3-7-13(14)9-11-5-2-1-4-10(11)8-12/h1-2,4-5,12-13H,3,6-9H2/t12-,13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPWDBCJEISEEA-BETUJISGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3=CC=CC=C3CC(C1)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC3=CC=CC=C3C[C@H](C1)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,10S)-tricyclo[8.3.1.0^{3,8}]tetradeca-3(8),4,6-trien-14-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B1435119.png)
![5-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1435120.png)
![1,1-Difluoro-2-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1435121.png)
![3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435123.png)

![7-Chlorobenzo[d][1,3]dioxol-5-ol](/img/structure/B1435128.png)
![(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B1435130.png)



![[(3,4-Difluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1435135.png)
